molecular formula C6H10N6O B12803901 4-((1E)-3,3-Dimethyltriaz-1-en-1-yl)-1H-pyrazole-3-carboxamide CAS No. 34297-48-8

4-((1E)-3,3-Dimethyltriaz-1-en-1-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B12803901
CAS No.: 34297-48-8
M. Wt: 182.18 g/mol
InChI Key: MGWAKKKDJQVXDN-UHFFFAOYSA-N
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Description

4-((1E)-3,3-Dimethyltriaz-1-en-1-yl)-1H-pyrazole-3-carboxamide is a chemical compound with a unique structure that includes a triazene group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1E)-3,3-Dimethyltriaz-1-en-1-yl)-1H-pyrazole-3-carboxamide typically involves the reaction of 3,3-dimethyl-1-triazene with 1H-pyrazole-3-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is scaled up using larger reactors and more efficient catalysts. The reaction conditions are carefully monitored to ensure consistency and quality of the final product. Industrial methods may also involve additional purification steps to remove any impurities and achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

4-((1E)-3,3-Dimethyltriaz-1-en-1-yl)-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

4-((1E)-3,3-Dimethyltriaz-1-en-1-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((1E)-3,3-Dimethyltriaz-1-en-1-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazene and pyrazole derivatives, such as:

  • 1,4-Dioxane
  • 4,4’-((1E,1’E)-((1,2,4-Thiadiazole-3,5-diyl)bis(azaneylylidene))bis(methaneylylidene))bis(N,N-di-p-tolylaniline)

Uniqueness

4-((1E)-3,3-Dimethyltriaz-1-en-1-yl)-1H-pyrazole-3-carboxamide is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

34297-48-8

Molecular Formula

C6H10N6O

Molecular Weight

182.18 g/mol

IUPAC Name

4-(dimethylaminodiazenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C6H10N6O/c1-12(2)11-9-4-3-8-10-5(4)6(7)13/h3H,1-2H3,(H2,7,13)(H,8,10)

InChI Key

MGWAKKKDJQVXDN-UHFFFAOYSA-N

Canonical SMILES

CN(C)N=NC1=C(NN=C1)C(=O)N

Origin of Product

United States

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